molecular formula C6H9NOS B8802929 4-Acetylthiobutyronitrile

4-Acetylthiobutyronitrile

Cat. No.: B8802929
M. Wt: 143.21 g/mol
InChI Key: HCIMIXKFUKXMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylthiobutyronitrile is an organosulfur compound characterized by a butyronitrile backbone (four-carbon chain terminating in a nitrile group) with an acetylthio (-SAc) substituent at the 4-position. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

S-(3-cyanopropyl) ethanethioate

InChI

InChI=1S/C6H9NOS/c1-6(8)9-5-3-2-4-7/h2-3,5H2,1H3

InChI Key

HCIMIXKFUKXMND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

4-(Dibutylamino)butyronitrile

Key Differences :

  • Substituent: The 4-position carries a dibutylamino group (-N(C₄H₉)₂) instead of an acetylthio group.
  • Molecular Weight: Higher molecular weight (196.34 g/mol) due to the bulky amino substituent .
  • Reactivity: The amino group is basic and can participate in acid-base reactions, whereas the acetylthio group may act as a leaving group or undergo thioester hydrolysis.
Property 4-Acetylthiobutyronitrile 4-(Dibutylamino)butyronitrile
Molecular Formula C₆H₉NOS C₁₁H₂₀N₂
Molecular Weight (g/mol) 143.21 196.34
Key Functional Group Acetylthio (-SAc) Dibutylamino (-N(C₄H₉)₂)
Polarity Moderate (nitrile + SAc) Lower (non-polar amino group)

Applications: 4-(Dibutylamino)butyronitrile is used in agrochemicals or surfactants due to its lipophilic amino group, while this compound’s reactivity suggests utility in thiol-protecting strategies .

2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4a)

Key Differences :

  • Core Structure : Compound 4a features a pyrimidine ring with a benzylthio (-S-CH₂C₆H₅) substituent, unlike the linear butyronitrile chain.
  • Sulfur Reactivity : The benzylthio group is less electrophilic than acetylthio, favoring thioether stability over hydrolysis .
Property This compound Compound 4a
Molecular Formula C₆H₉NOS C₁₉H₁₃FN₃OS
Molecular Weight (g/mol) 143.21 365.39
Sulfur Group Acetylthio (-SAc) Benzylthio (-S-CH₂C₆H₅)
Stability Prone to hydrolysis More stable (thioether)

Applications : Compound 4a is a heterocyclic intermediate in drug discovery, whereas this compound’s simpler structure may serve as a precursor for thiolated polymers .

4-Aminobenzonitrile

Key Differences :

  • Aromatic vs. Aliphatic: 4-Aminobenzonitrile is an aromatic nitrile with an amino group (-NH₂) para to the nitrile, contrasting with the aliphatic acetylthio-substituted butyronitrile.
  • Electronic Effects: The amino group in 4-aminobenzonitrile strongly activates the aromatic ring for electrophilic substitution, while the acetylthio group in this compound may deactivate adjacent sites .
Property This compound 4-Aminobenzonitrile
Molecular Formula C₆H₉NOS C₇H₆N₂
Molecular Weight (g/mol) 143.21 118.14
Structure Aliphatic nitrile Aromatic nitrile
Reactivity Thioester hydrolysis Electrophilic substitution

Applications: 4-Aminobenzonitrile is used in dyes and coordination chemistry, while this compound’s aliphatic chain enables flexibility in polymer chemistry .

4-Methoxybutyrylfentanyl

Key Differences :

  • Complexity : 4-Methoxybutyrylfentanyl is a fentanyl analog with a piperidine ring and methoxy group, lacking a nitrile moiety.
Property This compound 4-Methoxybutyrylfentanyl
Molecular Formula C₆H₉NOS C₂₄H₃₂N₂O₂
Molecular Weight (g/mol) 143.21 380.52
Key Functional Group Nitrile + Acetylthio Piperidine + Methoxy
Bioactivity Non-pharmacological Opioid receptor agonist

Applications : 4-Methoxybutyrylfentanyl is a controlled substance, highlighting the divergent roles of nitrile derivatives in medicinal vs. industrial contexts .

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